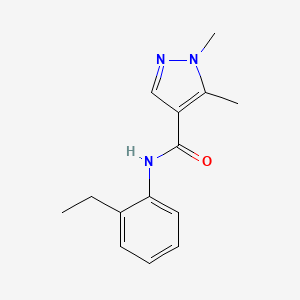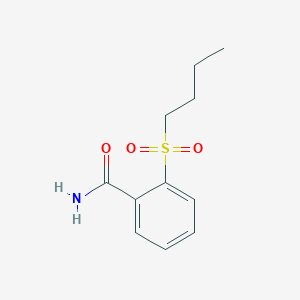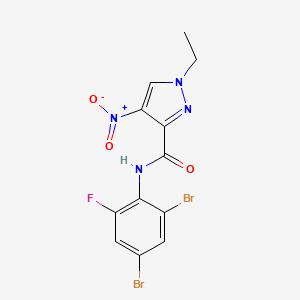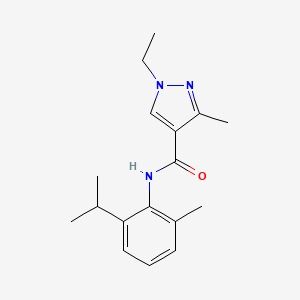![molecular formula C17H19NO3S B3482659 methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3482659.png)
methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate
Descripción general
Descripción
Methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate, also known as MIBAT, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the family of thiophene carboxylates and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate has shown potential in various scientific research applications. It has been reported to have antitumor activity in vitro and in vivo against several cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Additionally, this compound has been reported to have anti-inflammatory and analgesic effects in animal models.
Mecanismo De Acción
The exact mechanism of action of methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as topoisomerase II and acetylcholinesterase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Further studies are needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. This compound has also been reported to increase the levels of intracellular calcium, which can lead to apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate in lab experiments is its high purity and stability. It has also been reported to have low toxicity in animal models. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for the study of methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate. One direction is to further investigate its mechanism of action and its potential use in cancer therapy. Another direction is to study its potential use in the treatment of bacterial infections. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans. Overall, this compound has shown promising results in various scientific research applications and has the potential to be a valuable tool in future research.
Propiedades
IUPAC Name |
methyl 2-[(2-methylbenzoyl)amino]-5-propan-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-10(2)14-9-13(17(20)21-4)16(22-14)18-15(19)12-8-6-5-7-11(12)3/h5-10H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFOCOFFCWDYRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(S2)C(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(5-bromo-2-thienyl)-1,3-thiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B3482592.png)


![2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B3482612.png)

![N'-(4-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylurea](/img/structure/B3482641.png)




![2-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-furamide](/img/structure/B3482662.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-biphenylcarboxamide](/img/structure/B3482671.png)
